3-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid
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Overview
Description
3-(1-Methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid is a chemical compound belonging to the class of pyrazolo[3,4-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid typically involves the following steps:
Formation of Pyrazolo[3,4-d]pyrimidine Core: The core structure is usually synthesized through a cyclization reaction involving hydrazine and a suitable β-diketone or β-ketoester.
Methylation: The pyrazolo[3,4-d]pyrimidine core is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Introduction of Propanoic Acid Group: The propanoic acid group is introduced through a reaction with a suitable carboxylic acid derivative, such as propanoic acid chloride.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and tetrahydrofuran (THF).
Substitution: Amines, alcohols, and polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or ethers.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrazolo[3,4-d]pyrimidine core is valuable in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, 3-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid is used to study enzyme inhibition and protein interactions. It serves as a tool compound to investigate biological pathways and mechanisms.
Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of antiviral, anticancer, and anti-inflammatory agents. Its ability to modulate biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 3-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core can bind to enzymes and receptors, modulating their activity. The exact molecular pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are used in various pharmaceutical and industrial applications.
Indole derivatives: These compounds have a different heterocyclic structure but are also used in drug discovery and biological research.
Uniqueness: 3-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid group. This combination of features allows for diverse chemical reactivity and biological activity, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-12-8-6(4-11-12)9(16)13(5-10-8)3-2-7(14)15/h4-5H,2-3H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHJOYJSCZWPGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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